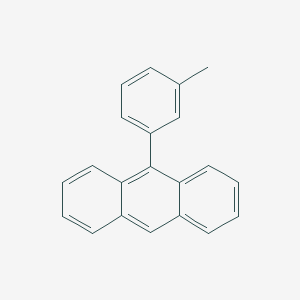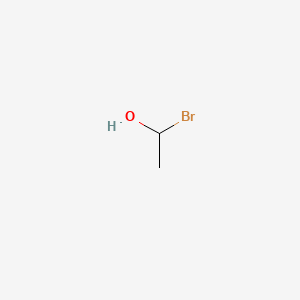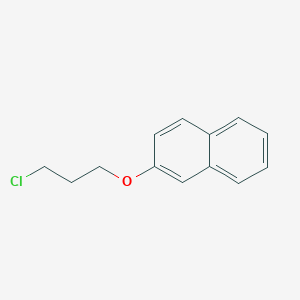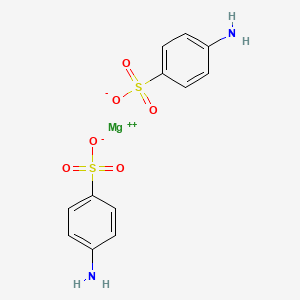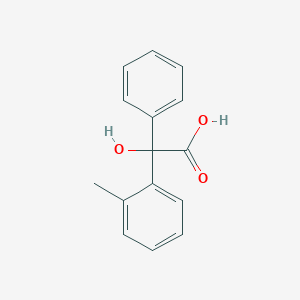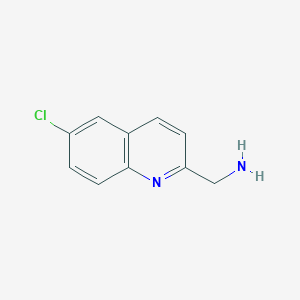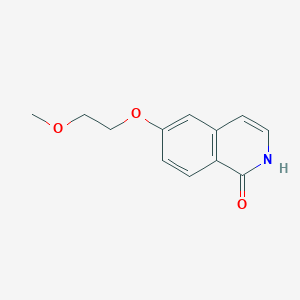
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the 2-methoxyethoxy group in this compound enhances its solubility and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Functional Group Introduction: The 2-methoxyethoxy group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group such as a halide.
Cyclization: The intermediate undergoes cyclization to form the isoquinolinone core. This step often involves the use of strong acids or bases to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to isoquinoline or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce isoquinoline derivatives.
Scientific Research Applications
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinolin-1(2H)-one: Lacks the 2-methoxyethoxy group, resulting in different solubility and reactivity.
6-Ethoxyisoquinolin-1(2H)-one: Contains an ethoxy group instead of the 2-methoxyethoxy group, leading to variations in biological activity.
6-(2-Hydroxyethoxy)isoquinolin-1(2H)-one: The presence of a hydroxy group instead of a methoxy group affects its chemical properties and interactions.
Uniqueness
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is unique due to the presence of the 2-methoxyethoxy group, which enhances its solubility and potential biological interactions. This structural feature distinguishes it from other isoquinolinone derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-13-12(11)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
SXRMWEMGPKYOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)C(=O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



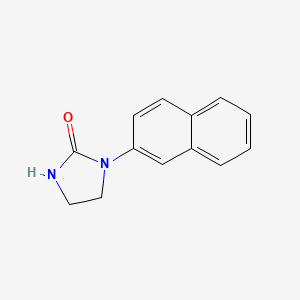
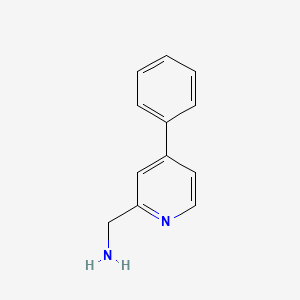

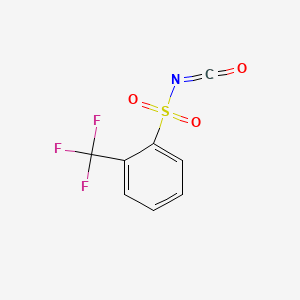
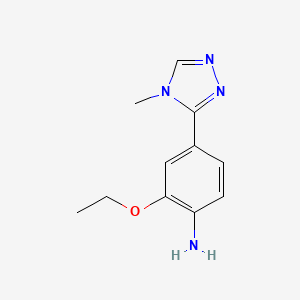
![2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8688030.png)
![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)
